molecular formula C24H24N4O3 B2994183 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 2034505-57-0

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2994183
CAS No.: 2034505-57-0
M. Wt: 416.481
InChI Key: PZNMCEZPAJRQQM-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a benzamide moiety modified with a 2,5-dioxopyrrolidin-1-yl group. The dioxopyrrolidin group may enhance solubility or influence binding interactions due to its polar nature.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-23(18-6-4-3-5-7-18)17(2)27(26-16)15-14-25-24(31)19-8-10-20(11-9-19)28-21(29)12-13-22(28)30/h3-11H,12-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNMCEZPAJRQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole ring and a pyrrolidine moiety, which are known to influence various biological pathways.

Structural Characteristics

The molecular formula of the compound is C21H23N3OC_{21}H_{23}N_{3}O, and its IUPAC name is N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide. The unique arrangement of functional groups contributes to its diverse biological effects.

PropertyValue
Molecular FormulaC21H23N3O
Molecular Weight351.43 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrazole and pyrrolidine rings allows for potential binding interactions that can modulate various signaling pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Binding : It may bind to specific receptors, influencing cellular responses.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential as anticancer agents .

Anti-inflammatory Properties

The compound's structural components suggest it may inhibit inflammatory mediators. Research on related pyrazole derivatives has indicated their effectiveness in reducing inflammation in animal models .

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the antiproliferative effects on MDA-MB-436 (BRCA-mutated breast cancer cell line).
    • Results : The compound exhibited significant growth inhibition with an IC50 value of approximately 8 µM.
    • : Suggests potential for development as a therapeutic agent in treating BRCA-related cancers .
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory activity in a murine model.
    • Results : The compound significantly reduced levels of pro-inflammatory cytokines.
    • : Indicates potential use in inflammatory diseases.

Comparative Analysis

To better understand the significance of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)
N-(2-(3,5-dimethylpyrazolyl)ethyl)-benzamideAnticancer10
N-(2-(4-methylthiazolyl)ethyl)-benzamideAnti-inflammatory15

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs often share the pyrazole or benzamide backbone but differ in substituents and appended functional groups. Below is a comparative analysis with key examples, including the compound, N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS 127871-91-4) .

Feature Target Compound Compound General Implications
Core Heterocycle 1H-pyrazole (with 3,5-dimethyl, 4-phenyl substituents) 1H-pyrazole fused with [1,2,4]triazole (5-mercapto group) Pyrazole-triazole hybrids may enhance metal-binding or redox activity .
Substituents - Ethyl linker to benzamide
- Dioxopyrrolidin group
- Nitro-phenyl group
- Mercapto-triazole
Nitro groups can improve electron-withdrawing effects but may reduce metabolic stability.
Molecular Weight ~439.5 g/mol (estimated) 449.493 g/mol Higher molecular weight in compound may impact bioavailability.
Functional Groups Amide, dioxopyrrolidin Amide, nitro, mercapto Mercapto groups enable disulfide bonding or thiol interactions .
Potential Bioactivity Likely protease/kinase modulation (dioxopyrrolidin as a polar pharmacophore) Antimicrobial or anticancer activity (nitro and mercapto groups common in such roles) Structural differences drive divergent therapeutic targets.

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